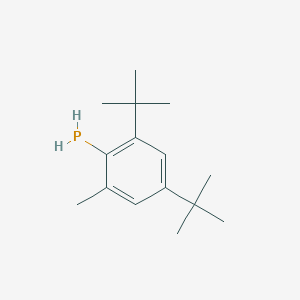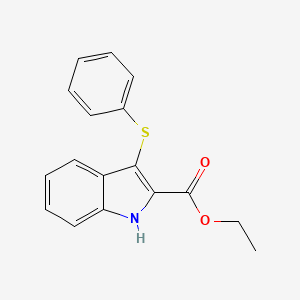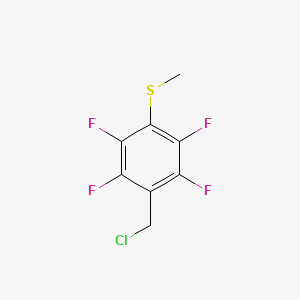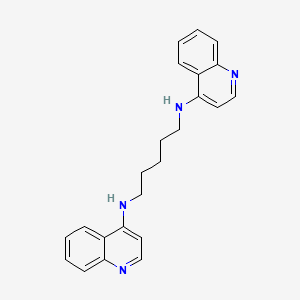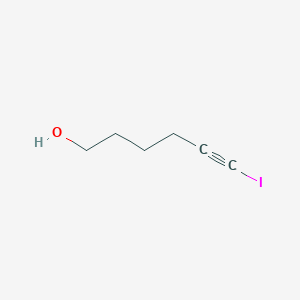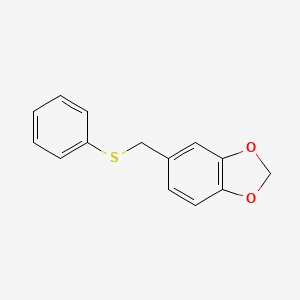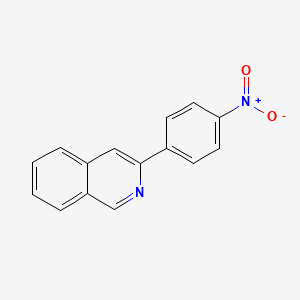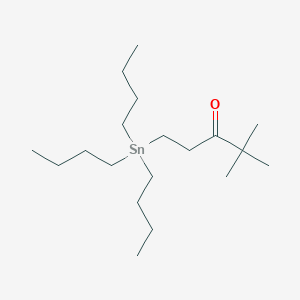![molecular formula C23H24O3 B14337315 4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) CAS No. 106743-89-9](/img/structure/B14337315.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C23H24O2. It is known for its applications in various industrial processes, particularly in the production of thermosetting resins and metal-clad laminates . The compound is characterized by its phenolic structure, which contributes to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of formaldehyde with 2,6-dimethylphenol under controlled conditions . The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity. The process involves heating the reactants to a specific temperature to facilitate the formation of the methylene bridge between the phenolic rings.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenolic compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of thermosetting resins, metal-clad laminates, and printed circuit boards.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The compound’s reactivity allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents on the phenolic rings.
Bisphenol F (BPF): Another related compound with variations in the methylene bridge and phenolic substituents.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) is unique due to its specific substituents, which confer distinct reactivity and properties. Its applications in industrial processes and potential biological activities set it apart from other similar compounds .
Propriétés
Numéro CAS |
106743-89-9 |
|---|---|
Formule moléculaire |
C23H24O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-[(4-hydroxy-3,5-dimethylphenyl)-(4-hydroxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C23H24O3/c1-13-9-18(10-14(2)22(13)25)21(17-5-7-20(24)8-6-17)19-11-15(3)23(26)16(4)12-19/h5-12,21,24-26H,1-4H3 |
Clé InChI |
OHKTUDSKDILFJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


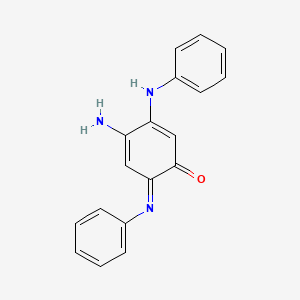
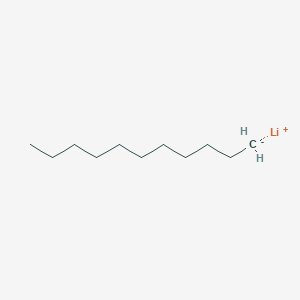
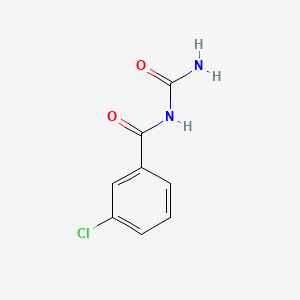
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
